

Comparative analysis of Custirsen in combination with various chemotherapies

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Compound of Interest		
Compound Name:	Custirsen	
Cat. No.:	B1513770	Get Quote

Custirsen in Combination with Chemotherapy: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

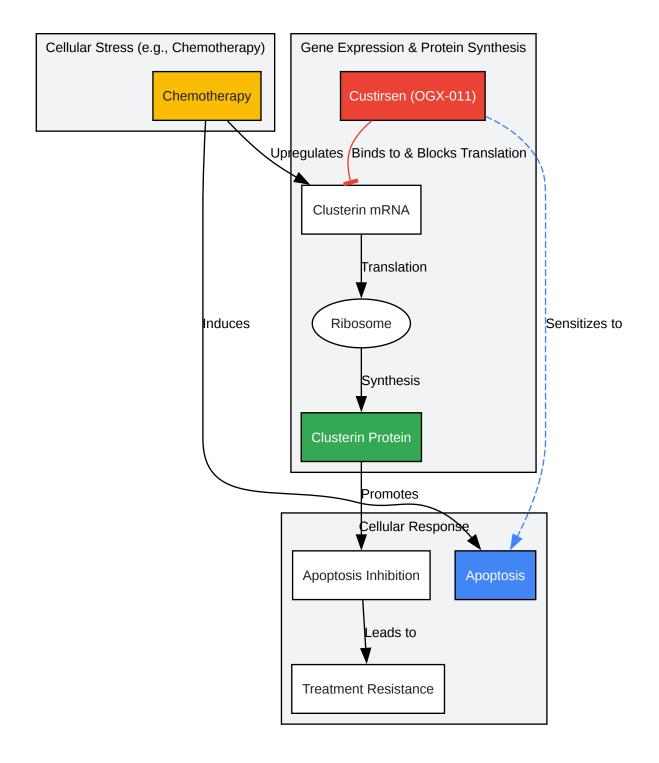
Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a chaperone protein implicated in promoting treatment resistance in various cancers.[1] Overexpression of clusterin is associated with resistance to apoptosis induced by chemotherapy, radiation, and hormone therapy.[2][3] By downregulating clusterin, **Custirsen** aims to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. This guide provides a comparative analysis of **Custirsen** in combination with various chemotherapies, supported by data from key clinical trials and preclinical studies.

Mechanism of Action

Custirsen is a 2'-O-(2-methoxyethyl) modified phosphorothioate antisense oligonucleotide that specifically binds to the translation initiation site of clusterin mRNA.[1] This binding prevents the ribosome from translating the clusterin mRNA into protein, leading to a reduction in both intracellular and extracellular clusterin levels. The decrease in clusterin is hypothesized to lower the threshold for apoptosis in cancer cells, thereby enhancing the efficacy of coadministered chemotherapeutic agents.[2][4] Preclinical studies have demonstrated that the



combination of **Custirsen** with taxanes, such as docetaxel and paclitaxel, leads to increased apoptosis and resensitization of resistant cancer cells.[2]





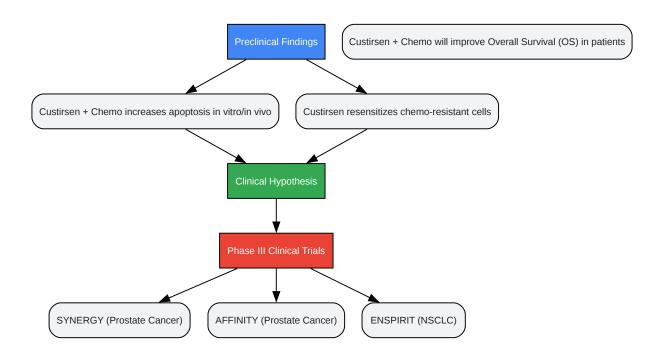
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Custirsen's Mechanism of Action

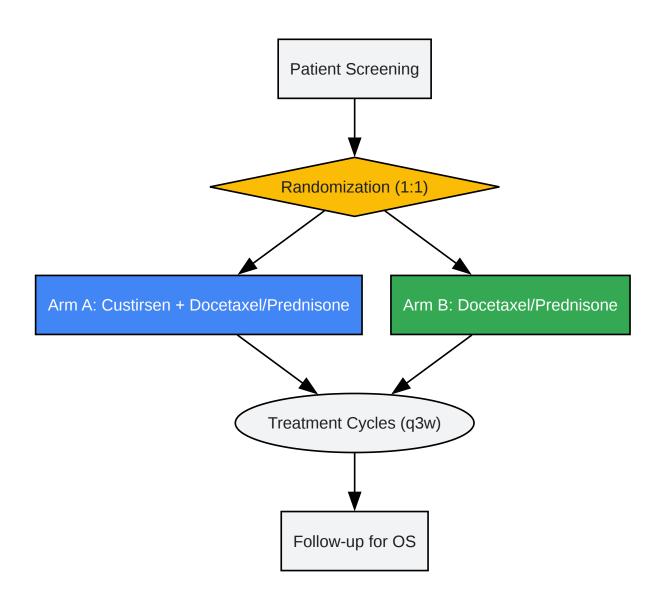
Preclinical to Clinical Rationale

The development of **Custirsen** in combination with chemotherapy was driven by strong preclinical evidence. In vitro and in vivo studies consistently demonstrated that inhibiting clusterin could enhance the anti-tumor activity of various chemotherapeutic agents, particularly taxanes. This preclinical foundation led to the design of several large-scale Phase III clinical trials to investigate the potential survival benefits in different cancer types.

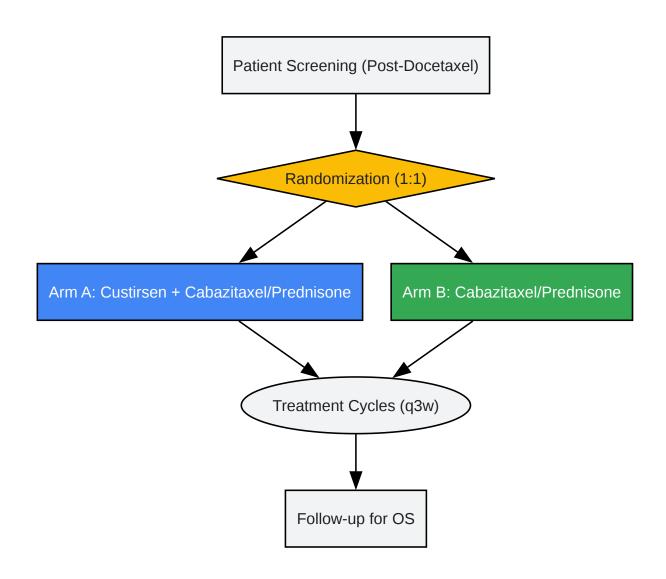




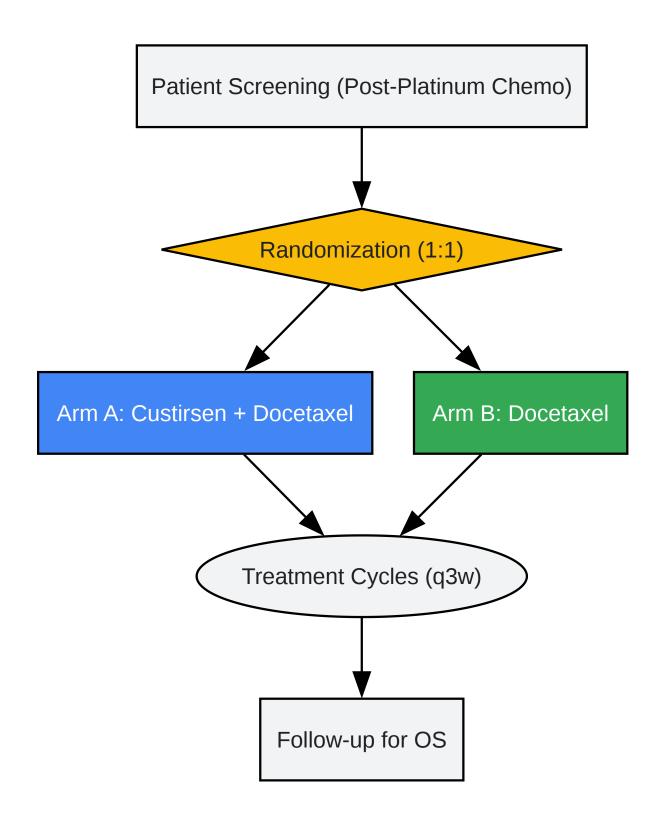












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References

- 1. Custirsen Wikipedia [en.wikipedia.org]
- 2. Potential use of custirsen to treat prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
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